(E)-6-(tert-butyl)-4-((2-hydroxybenzylidene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one
Overview
Description
(E)-6-(tert-butyl)-4-((2-hydroxybenzylidene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxybenzylidene moiety, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(tert-butyl)-4-((2-hydroxybenzylidene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-hydroxybenzaldehyde with an appropriate amine to form the Schiff base, followed by cyclization with a triazine derivative under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(tert-butyl)-4-((2-hydroxybenzylidene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkoxides replace existing groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
(E)-6-(tert-butyl)-4-((2-hydroxybenzylidene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-6-(tert-butyl)-4-((2-hydroxybenzylidene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-butyl)-4-((2-hydroxybenzylidene)amino)-1,2,4-triazin-5(4H)-one
- 4-((2-hydroxybenzylidene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one
- 6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one
Uniqueness
(E)-6-(tert-butyl)-4-((2-hydroxybenzylidene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one is unique due to the presence of both the tert-butyl and methylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-tert-butyl-4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-15(2,3)12-13(21)19(14(22-4)18-17-12)16-9-10-7-5-6-8-11(10)20/h5-9,20H,1-4H3/b16-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGUZLUOIPULSB-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC=CC=C2O)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC=CC=C2O)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320822 | |
Record name | 6-tert-butyl-4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658565 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
301308-28-1 | |
Record name | 6-tert-butyl-4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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